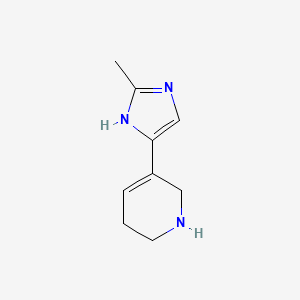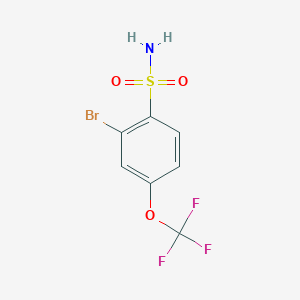
2-Bromo-4-(trifluoromethoxy)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-(trifluoromethoxy)benzenesulfonamide is an organic compound with the molecular formula C7H5BrF3NO3S It is a derivative of benzenesulfonamide, where the benzene ring is substituted with a bromine atom at the second position and a trifluoromethoxy group at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(trifluoromethoxy)benzenesulfonamide typically involves the introduction of the bromine and trifluoromethoxy groups onto a benzenesulfonamide scaffold. One common method involves the bromination of 4-(trifluoromethoxy)benzenesulfonamide using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, minimizing the risk of side reactions and ensuring high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides using oxidizing agents like hydrogen peroxide or chlorinating agents.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide in acetic acid or chlorinating agents like thionyl chloride.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or sodium borohydride in methanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzenesulfonamides.
Oxidation: Formation of sulfonic acids or sulfonyl chlorides.
Reduction: Formation of amines from nitro derivatives.
Applications De Recherche Scientifique
2-Bromo-4-(trifluoromethoxy)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways involving sulfonamide groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-(trifluoromethoxy)benzenesulfonamide depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity for certain molecular targets, while the bromine atom can participate in halogen bonding interactions. The sulfonamide group can mimic the natural substrate of the enzyme, leading to competitive inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-4-(trifluoromethyl)benzenesulfonamide
- 4-(Trifluoromethoxy)benzenesulfonamide
- 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride
Uniqueness
2-Bromo-4-(trifluoromethoxy)benzenesulfonamide is unique due to the presence of both bromine and trifluoromethoxy groups, which confer distinct chemical and physical properties The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, while the bromine atom provides a site for further functionalization through nucleophilic substitution reactions
Propriétés
Formule moléculaire |
C7H5BrF3NO3S |
|---|---|
Poids moléculaire |
320.09 g/mol |
Nom IUPAC |
2-bromo-4-(trifluoromethoxy)benzenesulfonamide |
InChI |
InChI=1S/C7H5BrF3NO3S/c8-5-3-4(15-7(9,10)11)1-2-6(5)16(12,13)14/h1-3H,(H2,12,13,14) |
Clé InChI |
JRYQYIAVBRDQAV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1OC(F)(F)F)Br)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 4-(((benzyloxy)carbonyl)amino)-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B12990748.png)
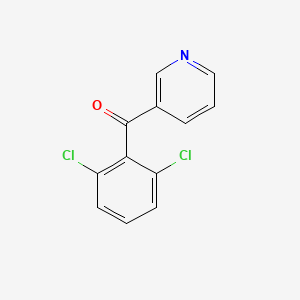
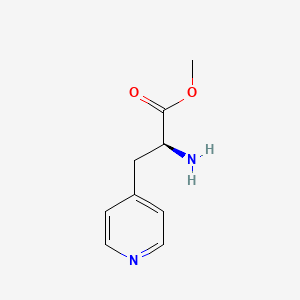

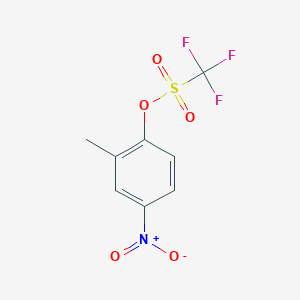

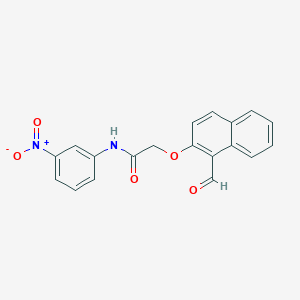
![(S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid](/img/structure/B12990786.png)
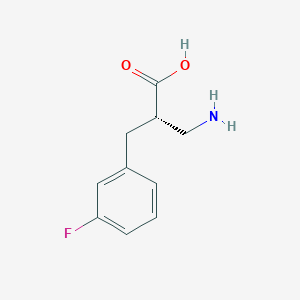
![7-(Pyridin-4-yl)-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B12990799.png)

![4-Chloro-2-(methylthio)imidazo[2,1-f][1,2,4]triazine](/img/structure/B12990808.png)
![[4-(4-Bromo-phenyl)-thiazol-2-yl]-(4-nitro-benzylidene)-amine](/img/structure/B12990810.png)
